4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the ethyl(2-hydroxyethyl)amino group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain substituents with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one core.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one structure.
Flavonoids: A class of plant-derived compounds with structural similarities to chromen-2-one derivatives.
Uniqueness
4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike simpler chromen-2-one derivatives, this compound’s ethyl(2-hydroxyethyl)amino group enhances its solubility and potential for forming hydrogen bonds, making it a versatile molecule for various applications.
Properties
IUPAC Name |
4-[[ethyl(2-hydroxyethyl)amino]methyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-17(7-8-18)10-13-9-15(19)20-16-12(3)11(2)5-6-14(13)16/h5-6,9,18H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGXZPUQCCVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=O)OC2=C1C=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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